molecular formula C11H16N4O B13082022 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol

2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol

Cat. No.: B13082022
M. Wt: 220.27 g/mol
InChI Key: VHMFWROFBFWIGM-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol is a hydrazone derivative featuring a pyrimidine core substituted with a methyl group at position 6 and a cyclohexylidene-hydrazinyl moiety at position 2. This compound is synthesized via the condensation of a hydrazinyl derivative with cyclohexanone under acidic reflux conditions, as exemplified in the preparation of ciprofloxacin derivatives . The cyclohexylidene group introduces steric bulk and hydrophobicity, which may influence its pharmacokinetic properties and biological interactions.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-(2-cyclohexylidenehydrazinyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H16N4O/c1-8-7-10(16)13-11(12-8)15-14-9-5-3-2-4-6-9/h7H,2-6H2,1H3,(H2,12,13,15,16)

InChI Key

VHMFWROFBFWIGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol typically involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine. This intermediate is then reacted with 6-methylpyrimidin-4-ol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent (Position 2) Molecular Weight Key Properties/Applications
2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol C₁₁H₁₅N₅O Cyclohexylidenehydrazinyl 233.27 g/mol Antibacterial derivatives (e.g., 7a)
6-Methyl-2-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]pyrimidin-4-ol C₁₁H₁₁N₅O Pyridin-4-ylmethylenehydrazinyl 229.24 g/mol Potential π-π stacking interactions
2-(2-(2-Hydroxybenzylidene)hydrazinyl)-6-methylpyrimidin-4-ol (SKLB325) C₁₂H₁₁N₅O₂ 2-Hydroxybenzylidenehydrazinyl 257.25 g/mol JMJD6 inhibitor (KD = 0.755 μM)
(E)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol C₁₆H₁₃N₃O₂ 2-Hydroxynaphthylmethyleneamino 279.30 g/mol Antimicrobial activity
2-(Bis((1H-pyrazol-1-yl)methyl)amino)-6-methylpyrimidin-4-ol C₉H₉N₃O₄S Bis-pyrazolylmethylamino 267.25 g/mol NDM1 enzyme inhibition
6-Amino-2-methylpyrimidin-4-ol C₅H₇N₃O Amino 125.13 g/mol Metabolite of pirimiphos-methyl

Physicochemical Properties

  • Solubility : Cyclohexylidene and naphthyl groups reduce aqueous solubility compared to pyridinyl or hydroxy-substituted analogs.
  • Electronic Effects : Electron-withdrawing groups (e.g., pyridine) increase the electrophilicity of the pyrimidine ring, affecting reactivity .

Biological Activity

The compound 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol is a nitrogen-containing heterocyclic molecule notable for its unique structural features, which include a pyrimidine ring, a hydrazine moiety, and a cyclohexylidene substituent. This combination of functional groups positions it for potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C1H2N4O\text{C}_1\text{H}_2\text{N}_4\text{O}

This structure is characterized by:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that can participate in various biological interactions.
  • Hydrazine Moiety : Known for its reactivity and potential biological activity.
  • Cyclohexylidene Substituent : Provides steric hindrance and may enhance binding affinity to biological targets.

Potential Therapeutic Applications

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Interaction studies indicate potential binding with key enzymes involved in metabolic pathways.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that:

  • The hydrazine group may facilitate interactions with reactive oxygen species (ROS), contributing to its antimicrobial effects.
  • The pyrimidine core could engage in hydrogen bonding with biological receptors or enzymes, enhancing its therapeutic profile.

Data Table: Comparison with Related Compounds

To provide context, here is a comparison of this compound with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
2-Amino-6-methylpyrimidin-4(3H)-oneSimple amino substitutionAntiviral activity
4-HydrazinopyrimidineHydrazine directly on pyrimidineAnticancer properties
5-Methylpyrimidine-2-carboxylic acidCarboxylic acid groupAntimicrobial effects

This table illustrates how the unique combination of structural features in this compound may enhance its biological activity compared to similar compounds.

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to determine the minimum inhibitory concentration (MIC) values.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments were conducted to assess the anticancer properties of this compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting potential as a lead compound for further development in cancer therapy.

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